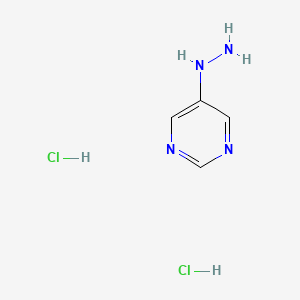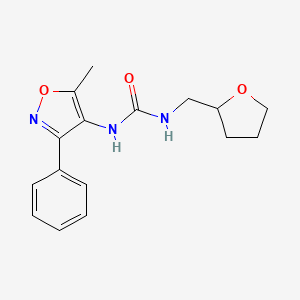![molecular formula C14H22N2O4 B1408377 Ethyl-5-(1,4-Dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl)pentanoat CAS No. 1708126-12-8](/img/structure/B1408377.png)
Ethyl-5-(1,4-Dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl)pentanoat
Übersicht
Beschreibung
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a chemical compound with the CAS Number: 1708126-12-8. It has a molecular weight of 282.34 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a liquid . More detailed physical and chemical properties are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Ethyl-5-(1,4-Dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl)pentanoat: Eine umfassende Analyse
Arzneimittelforschung: Die einzigartige Struktur dieser Verbindung macht sie zu einem wertvollen Gut in der Arzneimittelforschung. Ihre aktiven Zentren können als Vorläufer für heterozyklische Chinoline verwendet werden, von denen erwartet wird, dass sie biologische Aktivität aufweisen .
Materialsynthese: Die Eigenschaften der Verbindung sind auch bei der Synthese neuer Materialien von Vorteil. Ihre elektrophilen aktiven Zentren deuten auf ein Potenzial für die Herstellung neuer Materialien mit bestimmten gewünschten Eigenschaften hin .
Molekular-Docking-Studien: Molekulare Docking-Studien können aufdecken, wie diese Verbindung mit verschiedenen Proteinen interagiert, was entscheidend ist, um ihr Potenzial als therapeutisches Mittel zu verstehen .
Vorhersage der biologischen Aktivität: Die Struktur dieser Verbindung ermöglicht Vorhersagen zur biologischen Aktivität, die für die Entwicklung neuer Medikamente und das Verständnis ihrer Wechselwirkungen innerhalb biologischer Systeme unerlässlich sind .
Analyse der chemischen Eigenschaften: Die Analyse der chemischen Eigenschaften dieser Verbindung kann zu Erkenntnissen über ihre Reaktivität, Stabilität und Eignung für verschiedene wissenschaftliche Anwendungen führen.
Erforschung biochemischer Pfade: Diese Verbindung könnte verwendet werden, um biochemische Pfade zu erforschen und zu verstehen, wie sie mit biologischen Prozessen interagieren und diese beeinflussen könnte.
Anwendungen in der Computational Chemistry: In der Computational Chemistry kann die Struktur dieser Verbindung modelliert und simuliert werden, um ihr Verhalten in verschiedenen Umgebungen und Wechselwirkungen mit anderen Molekülen vorherzusagen.
Für detailliertere Informationen zu jeder Anwendung wären weitere Forschungsarbeiten und begutachtete Studien von Vorteil.
Springer Link S Molecule MDPI Pharmaceuticals
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGDINYEKAGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)
amino]butanoic acid](/img/structure/B1408299.png)

![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)
![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)

![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)

